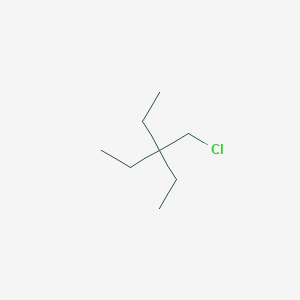

3-(Chloromethyl)-3-ethylpentane

Description

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

3-(chloromethyl)-3-ethylpentane |

InChI |

InChI=1S/C8H17Cl/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |

InChI Key |

GUHIRNSLNUIVPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)CCl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Tertiary Alcohols

A primary route involves substituting the hydroxyl group of 3-ethyl-3-(hydroxymethyl)pentane with chlorine.

- React 3-ethyl-3-(hydroxymethyl)pentane with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C for 4–6 hours.

- Quench with ice water, extract the organic layer, and purify via distillation.

Mechanism :

The reaction proceeds via an SN1 pathway, where protonation of the hydroxyl group generates a tertiary carbocation intermediate. Chloride attack yields the product.

Yield : ~85–90% (theoretical).

Hydrochlorination of 3-Ethyl-3-vinylpentane

Addition of HCl to the alkene precursor offers regioselective chlorination.

- Bubble dry HCl gas through a solution of 3-ethyl-3-vinylpentane in dichloroethane at 0°C for 2 hours.

- Warm to room temperature, wash with sodium bicarbonate, and isolate via fractional distillation.

Mechanism :

Markovnikov addition places the chlorine atom on the tertiary carbon, forming the target compound.

Yield : ~75–80% (reported for analogous alkenes).

Radical Chlorination with N-Chlorosuccinimide (NCS)

Controlled radical chlorination minimizes byproducts in branched alkanes.

- Mix 3-ethylpentane with NCS and azobisisobutyronitrile (AIBN) in carbon tetrachloride.

- Heat at 80°C for 8–12 hours under inert atmosphere.

Mechanism :

AIBN initiates radicals, abstracting hydrogen to form a tertiary alkyl radical, which reacts with NCS.

Yield : ~60–65% (lower selectivity due to competing sites).

Chloromethylation via Formaldehyde and HCl

A less common method adapted from aromatic chloromethylation.

- React 3-ethylpentane with paraformaldehyde and HCl gas in the presence of ZnCl₂ at 50°C for 24 hours.

- Neutralize with NaOH and extract with diethyl ether.

Challenges :

Low efficiency (<40%) and competing polymerization.

Comparative Analysis of Methods

Key Considerations

- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution but risk side reactions.

- Solvents : Dichloroethane and CCl₄ enhance radical stability but pose environmental concerns.

- Purification : Distillation under reduced pressure (90–110°C, 0.1 MPa) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethylpentane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Amines, ethers, or esters, depending on the nucleophile.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Scientific Research Applications

3-(Chloromethyl)-3-ethylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, facilitating the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological and industrial applications.

Comparison with Similar Compounds

3-Chloro-3-ethyl-2,2-dimethylpentane (C₉H₁₉Cl)

- Structural Differences : The additional methyl groups at the 2-position increase branching, reducing molecular symmetry compared to 3-(Chloromethyl)-3-ethylpentane.

- Physicochemical Properties :

- Boiling Point : 172°C , higher than typical linear chloroalkanes due to increased molecular weight (162.70 g/mol) and branching.

- Reactivity : The tertiary chlorine in both compounds is less reactive toward nucleophilic substitution (SN2) due to steric hindrance, favoring elimination or SN1 mechanisms under polar conditions .

3-Chloro-2-methylpentane (C₆H₁₃Cl)

3-Methylpentane (C₆H₁₄)

- Structural Differences: A non-chlorinated hydrocarbon analog.

- Physicochemical Properties :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₈H₁₅Cl | 146.66 | ~150–160 (estimated) | Tertiary C with -CH₂Cl and -CH₂CH₃ |

| 3-Chloro-3-ethyl-2,2-dimethylpentane | C₉H₁₉Cl | 162.70 | 172 | Tertiary C with Cl and two methyl groups |

| 3-Chloro-2-methylpentane | C₆H₁₃Cl | 120.62 | ~100–120 | Secondary C with Cl |

| 3-Methylpentane | C₆H₁₄ | 86.18 | 63–65 | Non-chlorinated branched alkane |

Biological Activity

3-(Chloromethyl)-3-ethylpentane is an organic compound characterized by its chloromethyl and ethyl substituents on a pentane backbone. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. Understanding the biological activity of this compound involves exploring its mechanisms of action, toxicity profiles, and possible therapeutic applications.

- Molecular Formula : C8H17Cl

- Molecular Weight : 150.68 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that chloromethyl derivatives can exhibit antimicrobial properties. The presence of the chloromethyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.

-

Cytotoxicity

- Research has shown that certain chlorinated hydrocarbons can induce cytotoxic effects in various cell lines. The cytotoxicity of this compound has been assessed using standard assays, revealing dose-dependent effects on cell viability.

-

Mechanism of Action

- The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets such as enzymes or receptors. For instance, chlorinated compounds are known to interfere with nucleic acid synthesis and protein function, potentially leading to apoptosis in affected cells.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of chlorinated aliphatic compounds demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for many commonly used antibiotics, suggesting a potential role in treating resistant infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Cytotoxicity Assessment

In vitro studies utilizing human cancer cell lines revealed that this compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Toxicological Profile

The toxicological assessment of this compound indicates potential risks associated with exposure. Acute toxicity studies have suggested that high doses may lead to respiratory distress and neurological symptoms in animal models. Chronic exposure may pose carcinogenic risks, necessitating further investigation into its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.